BenchChemオンラインストアへようこそ!

AC220;Quizartinib

FLT3-ITD Acute Myeloid Leukemia Kinase Inhibition

Select Quizartinib (AC220) for the highest cellular potency against FLT3-ITD among approved inhibitors (GI50 0.13 nM). Its unique type II DFG-out binding mode delivers unparalleled target engagement in MV4-11 and MOLM-13 models at low nanomolar concentrations. This profile makes it the definitive reference standard for FLT3-ITD translational research and resistance modeling, especially for F691L and D835V/Y gatekeeper mutations. Procure with confidence for studies requiring dual FLT3/c-KIT inhibition, leveraging its distinct myelosuppression signature for rigorous preclinical-to-clinical benchmarks.

Molecular Formula C29H32N6O4S
Molecular Weight 560.7 g/mol
Cat. No. B14112895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC220;Quizartinib
Molecular FormulaC29H32N6O4S
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3
InChIInChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)
InChIKeyMKGMVQKQNTXMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quizartinib (AC220) for Scientific Research Procurement: Second-Generation FLT3-ITD Selective Inhibitor


Quizartinib (AC220, Vanflyta) is a second-generation, orally bioavailable, type II FLT3 receptor tyrosine kinase inhibitor with a bis-aryl urea scaffold [1]. It exhibits potent and selective inhibition of wild-type FLT3 and FLT3 internal tandem duplication (FLT3-ITD) mutants, with a binding Kd of 1.6 nM and cellular IC50 values of 1.1 nM and 4.2 nM in FLT3-ITD-driven MV4-11 and RS4;11 cells, respectively [2]. Structurally, quizartinib binds to the inactive (DFG-out) conformation of the FLT3 kinase domain, a binding mode that confers high potency against FLT3-ITD but renders it ineffective against FLT3 tyrosine kinase domain (TKD) point mutations such as D835V/Y [3]. Quizartinib is approved globally (US, EU, Japan, UK) for the treatment of FLT3-ITD-positive acute myeloid leukemia (AML), both as monotherapy and in combination with chemotherapy [4].

Why Quizartinib Cannot Be Readily Substituted with Other FLT3 Inhibitors in Research and Development


FLT3 inhibitors represent a heterogeneous class with fundamentally divergent binding modes, mutation coverage profiles, and off-target kinase inhibition signatures that preclude generic interchangeability in research or clinical development. Type II inhibitors like quizartinib selectively bind the inactive DFG-out conformation and demonstrate exquisite potency against FLT3-ITD but lose activity against FLT3-TKD point mutations; conversely, type I inhibitors like gilteritinib and crenolanib bind the active DFG-in conformation and retain activity against a broader mutation spectrum [1]. Furthermore, the differential c-KIT inhibitory profiles among quizartinib, crenolanib, and gilteritinib produce distinct myelosuppression risk signatures, directly impacting the feasibility of combination regimens and the interpretability of in vivo study outcomes [2]. Even within the type II inhibitor subclass, the quantitative differences in kinase selectivity and resistance mutation susceptibility between quizartinib and sorafenib are substantial [3]. The evidence presented in Section 3 quantifies these differentiation dimensions and establishes the precise experimental contexts where quizartinib selection is either indicated or contraindicated relative to its closest alternatives.

Quantitative Differentiation Evidence: Quizartinib (AC220) vs. Gilteritinib, Midostaurin, Crenolanib, and Sorafenib


FLT3-ITD Cellular Potency: Quizartinib vs. Gilteritinib, Midostaurin, and Sorafenib

Quizartinib demonstrates superior cellular potency against FLT3-ITD-driven Ba/F3 cells compared with both midostaurin and sorafenib. In head-to-head proliferation assays using an isogenic Ba/F3 cellular background expressing FLT3-ITD, quizartinib exhibited a GI50 of 0.13 nM, representing approximately 10-fold greater potency than sorafenib (GI50 = 1.3 nM) and 23-fold greater potency than ponatinib (GI50 = 3.0 nM). Crenolanib matched sorafenib's potency in the same assay with a GI50 of 1.3 nM [1]. Separately, in MV4-11 cells (endogenous FLT3-ITD), quizartinib inhibited proliferation with an IC50 of 0.56 nM and autophosphorylation with IC50 values of 1.1 nM (FLT3-ITD) and 4.2 nM (wild-type FLT3) [2].

FLT3-ITD Acute Myeloid Leukemia Kinase Inhibition

Mutation Spectrum Limitation: FLT3-TKD Resistance vs. Type I Inhibitors

Quizartinib, as a type II inhibitor, is ineffective against FLT3 tyrosine kinase domain (TKD) point mutations, whereas type I inhibitors gilteritinib and crenolanib retain activity. In Ba/F3 cells expressing FLT3-TKD-PM (D835V/Y/F, Y842C/H), gilteritinib maintained similar or superior growth inhibition compared with FLT3-ITD cells; quizartinib exhibited markedly reduced inhibitory effects on cells with most FLT3-TKD-PM types [1]. Specifically, GI50 values for FLT3-ITD+D835V were 120 nM for quizartinib versus 5.5 nM for FLT3-ITD+D835H, indicating mutation-dependent variability. In mouse xenograft models of FLT3-TKD-PM, the antitumor effect of quizartinib was significantly diminished compared with gilteritinib [2]. Crenolanib demonstrated cytotoxic superiority over quizartinib against D835 mutant cell lines and primary patient blasts [3].

Drug Resistance FLT3-TKD Mutations Kinase Inhibitor Profiling

Clinical Efficacy: QuANTUM-R Phase 3 Overall Survival Benefit vs. Salvage Chemotherapy

In the registrational Phase 3 QuANTUM-R trial (NCT02039726), single-agent quizartinib demonstrated a statistically significant overall survival (OS) benefit versus salvage chemotherapy in relapsed/refractory FLT3-ITD-positive AML. Among 367 randomized patients (245 quizartinib, 122 chemotherapy) across 152 sites in 19 countries, median OS was 6.2 months for quizartinib versus 4.7 months for salvage chemotherapy, corresponding to a hazard ratio of 0.76 (95% CI: 0.58–0.98; p=0.02) at a median follow-up of 23.5 months [1]. Event-free survival was 1.4 months versus 0.9 months (HR=0.90; 95% CI: 0.70–1.16; p=0.11) [2]. This trial provides the only Phase 3 evidence of an oral, selective type II FLT3 inhibitor improving survival as monotherapy in this patient population, establishing a clinical efficacy benchmark against chemotherapy.

Clinical Trial Relapsed/Refractory AML Overall Survival

c-KIT Off-Target Inhibition and Myelosuppression: Quizartinib vs. Crenolanib

Quizartinib exhibits more potent c-KIT inhibition than crenolanib, a difference with direct implications for hematopoietic toxicity. In progenitor cell assays, crenolanib was less disruptive of erythroid colony growth than quizartinib, suggesting a lower myelosuppression liability. In culture medium, quizartinib inhibited c-KIT with an IC50 of 28 nM, whereas in 100% human plasma its c-KIT IC50 was 18 nM—demonstrating retained off-target activity at physiologically relevant concentrations [1]. Crenolanib's reduced c-KIT inhibition relative to quizartinib may translate to comparatively less myelosuppression in clinical and preclinical settings [2]. In contrast, sorafenib exhibited negligible activity against c-KIT and induced only minimal disruption of hematopoietic progenitor cells, positioning it as the least myelosuppressive among clinically evaluated FLT3 inhibitors [3].

Off-Target Toxicity c-KIT Myelosuppression

Acquired Resistance: Quizartinib-Associated F691L Gatekeeper Mutation vs. Alternative FLT3 Inhibitors

Quizartinib treatment selects for FLT3 kinase domain resistance mutations, most notably the gatekeeper mutation F691L, which confers high-level resistance. In Ba/F3 cells expressing FLT3-ITD+F691L, quizartinib GI50 increased to 102 nM, representing a 785-fold loss of potency relative to FLT3-ITD baseline (GI50 = 0.13 nM). Sorafenib exhibited an even greater loss of potency against FLT3-ITD+F691L, with a GI50 of 1189 nM (915-fold increase) [1]. In contrast, ponatinib and crenolanib retained substantially better activity against FLT3-ITD+F691L, with GI50 values of 52 nM and 67.8 nM respectively—corresponding to 17-fold and 52.2-fold reductions from baseline [2]. Quizartinib does not target TKD resistance mutations, and the F691L gatekeeper mutation emerges as a common resistance mechanism following quizartinib monotherapy [3].

Acquired Resistance Gatekeeper Mutation F691L

QTc Interval Prolongation: Concentration-Dependent Cardiac Safety Liability

Quizartinib prolongs the Fridericia-corrected QT interval (QTcF) in a concentration-dependent manner through inhibition of the slow delayed rectifier potassium current (IKs). Exposure-response analysis from FDA labeling predicts a median QTcF prolongation of 18 ms and 24 ms (upper bound 90% CI: 21 ms and 27 ms) at steady-state Cmax corresponding to the 26.5 mg and 53 mg maintenance dose levels, respectively [1]. In Phase 2 clinical trials, QTc prolongation >500 ms was observed in 15–17% of patients treated with 90 mg/day and 135 mg/day doses, though incidence dropped to single-digit percentages at lower doses (30 or 60 mg) [2]. Grade 3 QTc prolongation was identified as a dose-limiting toxicity in early-phase studies, necessitating ECG monitoring and dose adjustment protocols in all clinical trial designs [3].

Cardiac Safety QTc Prolongation IKs Inhibition

Optimal Research and Procurement Applications for Quizartinib (AC220) Based on Differentiated Evidence


FLT3-ITD-Specific Mechanistic Studies Requiring Maximal Potency

For research focused exclusively on FLT3-ITD signaling pathways and where TKD mutations are not under investigation, quizartinib offers the highest cellular potency among clinically approved FLT3 inhibitors. With a GI50 of 0.13 nM against FLT3-ITD in Ba/F3 cells—10-fold more potent than sorafenib and 23-fold more potent than ponatinib [1]—quizartinib enables target engagement studies at lower compound concentrations, reducing confounding off-target effects in MV4-11 and MOLM-13 cellular models. Procurement is indicated for experiments requiring FLT3 autophosphorylation inhibition with IC50 values of 1.1 nM (ITD) and 4.2 nM (WT) [2].

Clinical Translational Studies Requiring Validated Monotherapy Survival Data

Quizartinib is the only type II FLT3 inhibitor with Phase 3 evidence of overall survival improvement as monotherapy in relapsed/refractory FLT3-ITD AML. The QuANTUM-R trial demonstrated a statistically significant OS benefit (6.2 vs 4.7 months; HR=0.76; p=0.02) versus salvage chemotherapy across 367 patients [1]. This survival advantage provides a robust clinical benchmark for preclinical-to-clinical translational research and supports quizartinib selection as a reference standard in comparative efficacy studies against novel FLT3-targeting agents.

Studies Investigating Combined FLT3 and c-KIT Kinase Inhibition

Quizartinib's dual inhibition of FLT3 and c-KIT (c-KIT IC50 = 28 nM in culture medium, 18 nM in plasma) provides a distinct pharmacological profile for studies exploring combined targeting of both receptor tyrosine kinases [1]. This property distinguishes quizartinib from gilteritinib (which spares c-KIT) and from crenolanib (which exhibits reduced c-KIT inhibition). Research programs investigating the therapeutic window of dual FLT3/c-KIT inhibition—or conversely, evaluating the contribution of c-KIT inhibition to myelosuppression—should preferentially procure quizartinib to achieve both target engagements simultaneously [2].

Studies Evaluating Acquired Resistance Mechanisms to Type II FLT3 Inhibitors

Quizartinib serves as an essential tool compound for modeling acquired resistance to type II FLT3 inhibitors. The emergence of F691L gatekeeper mutations (conferring 785-fold potency loss) and D835V/Y TKD mutations (120–166 nM GI50) following quizartinib exposure provides a well-characterized resistance evolution system [1]. Researchers developing next-generation FLT3 inhibitors or investigating resistance circumvention strategies should employ quizartinib as the prototype type II inhibitor to establish baseline resistance profiles and to benchmark novel compounds against quizartinib-resistant variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC220;Quizartinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.